molecular formula C42H47O22+ B1262217 Cyanidin-3-(p-coumaroyl)-rutinoside-5-glucoside

Cyanidin-3-(p-coumaroyl)-rutinoside-5-glucoside

Cat. No. B1262217
M. Wt: 903.8 g/mol
InChI Key: XSOXQXPLSCSJPY-DHHQULHESA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanidin-3-(p-coumaroyl)-rutinoside-5-glucoside is an anthocyanidin glycoside.

Scientific Research Applications

Enzyme Interaction and Genetic Control

Cyanidin-3-(p-coumaroyl)-rutinoside-5-glucoside has been studied for its interaction with enzymes. In Petunia hybrida, an anthocyanin 5-O-glucosyltransferase showed specificity for this compound, indicating a potential role in plant coloration and enzymatic processes (Jonsson et al., 1984).

Plant and Floral Biochemistry

Studies have identified this compound in various plants and flowers, highlighting its role in the pigmentation and potential bioactivity in plants like Perilla frutescens and Browallia speciosa (Fujiwara et al., 1998), (Toki et al., 2008).

Interaction with Lipid Membranes

Research has explored the interaction of cyanidin derivatives with cell mimic membranes. The study suggests that these compounds, including this compound, can affect membrane properties, which is significant for understanding their potential anticancer and antioxidant activities (Strugała et al., 2016).

Antioxidant Properties and Stability

Several studies have focused on the antioxidant properties and stability of this compound. These investigations highlight the compound's potential in natural pigment applications and functional food industry, given its thermal stability and antioxidant capabilities (Pei et al., 2020), (Hu et al., 2014).

Potential in Cancer Therapy

Research on mulberry anthocyanins, including cyanidin 3-rutinoside and cyanidin 3-glucoside, has revealed an inhibitory effect on the migration and invasion of human lung cancer cells, suggesting potential applications in cancer therapy (Chen et al., 2006).

Bioactivity and Mitochondrial Biogenesis

Studies have also shown that cyanidin 3-rutinoside, a related compound, can promote mitochondrial biogenesis during brown adipogenesis. This points towards a role in metabolic disease amelioration and potential therapeutic applications (You et al., 2017).

properties

Molecular Formula

C42H47O22+

Molecular Weight

903.8 g/mol

IUPAC Name

[(2S,3R,4S,5R,6R)-6-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C42H46O22/c1-16-38(64-29(48)9-4-17-2-6-19(44)7-3-17)34(53)37(56)40(58-16)57-15-28-31(50)33(52)36(55)42(63-28)61-26-13-21-24(59-39(26)18-5-8-22(46)23(47)10-18)11-20(45)12-25(21)60-41-35(54)32(51)30(49)27(14-43)62-41/h2-13,16,27-28,30-38,40-43,49-56H,14-15H2,1H3,(H3-,44,45,46,47,48)/p+1/t16-,27+,28+,30+,31+,32-,33-,34-,35+,36+,37+,38-,40+,41+,42+/m0/s1

InChI Key

XSOXQXPLSCSJPY-DHHQULHESA-O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)OC(=O)/C=C/C7=CC=C(C=C7)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)OC(=O)C=CC7=CC=C(C=C7)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyanidin-3-(p-coumaroyl)-rutinoside-5-glucoside
Reactant of Route 2
Cyanidin-3-(p-coumaroyl)-rutinoside-5-glucoside
Reactant of Route 3
Cyanidin-3-(p-coumaroyl)-rutinoside-5-glucoside
Reactant of Route 4
Cyanidin-3-(p-coumaroyl)-rutinoside-5-glucoside
Reactant of Route 5
Cyanidin-3-(p-coumaroyl)-rutinoside-5-glucoside
Reactant of Route 6
Cyanidin-3-(p-coumaroyl)-rutinoside-5-glucoside

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